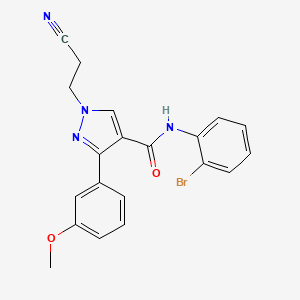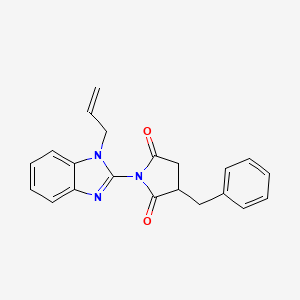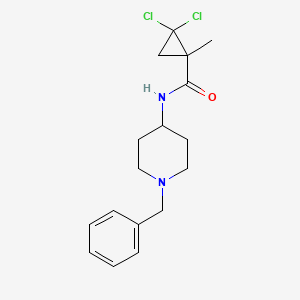![molecular formula C21H26N2O B4179286 3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B4179286.png)
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide
Vue d'ensemble
Description
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide, also known as Loperamide, is a synthetic opioid drug that is commonly used as an antidiarrheal agent. It was first synthesized in 1969 and was approved for medical use in the United States in 1976. Loperamide works by binding to the opioid receptors in the gastrointestinal tract, which reduces the contractions of the intestinal muscles and slows down the movement of food through the digestive system.
Mécanisme D'action
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide works by binding to the opioid receptors in the gastrointestinal tract, which reduces the contractions of the intestinal muscles and slows down the movement of food through the digestive system. This results in an increase in the absorption of water and electrolytes from the intestine, which helps to reduce the frequency and severity of diarrhea.
Biochemical and Physiological Effects:
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide has a number of biochemical and physiological effects on the body, including the inhibition of the release of various neurotransmitters, such as acetylcholine, histamine, and serotonin. It also has an antispasmodic effect on the smooth muscles of the gastrointestinal tract, which helps to reduce the contractions of the intestine and slow down the movement of food.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide has several advantages as a research tool, including its ability to selectively bind to the opioid receptors in the gastrointestinal tract, which allows for the study of specific physiological processes. However, its use in laboratory experiments is limited by its potential for abuse and dependence, as well as its potential for adverse side effects.
Orientations Futures
There are several potential future directions for research on 3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide, including the development of new and more effective antidiarrheal agents, the investigation of its potential use in the treatment of other medical conditions, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to better understand the potential risks and benefits of 3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide use, particularly with regard to its potential for abuse and dependence.
Applications De Recherche Scientifique
3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide has been extensively studied for its antidiarrheal effects and has been shown to be effective in treating a wide range of gastrointestinal disorders, including acute and chronic diarrhea, irritable bowel syndrome, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of other medical conditions, such as opioid addiction, neuropathic pain, and cancer.
Propriétés
IUPAC Name |
3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-21(14-11-18-7-3-1-4-8-18)22-20-12-9-19(10-13-20)17-23-15-5-2-6-16-23/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGQTQLIZQZMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4179204.png)

![N-[2-(acetylamino)ethyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4179218.png)
![N-(4-methylbenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4179222.png)
![4-amino-N-{2-[(4-pyridinylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide hydrochloride](/img/structure/B4179227.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4179233.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4179243.png)
![4-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4179257.png)
![4-(5-iodo-2-furoyl)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4179282.png)
![3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4179284.png)
![2-oxo-N-[1-(4-pyridinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179295.png)
![4-cyano-5-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4179297.png)
